N-(2,4-dinitrophenoxy)propan-2-imine

Description

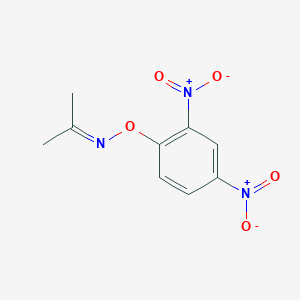

N-(2,4-Dinitrophenoxy)propan-2-imine is an organic compound featuring a propan-2-imine backbone (C=N group) linked to a 2,4-dinitrophenoxy substituent. The 2,4-dinitrophenoxy group is electron-deficient due to the nitro groups, enhancing electrophilic reactivity. Its synthesis likely involves nucleophilic substitution or condensation reactions, but further details are unavailable in the evidence.

Properties

CAS No. |

13181-10-7 |

|---|---|

Molecular Formula |

C9H9N3O5 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

N-(2,4-dinitrophenoxy)propan-2-imine |

InChI |

InChI=1S/C9H9N3O5/c1-6(2)10-17-9-4-3-7(11(13)14)5-8(9)12(15)16/h3-5H,1-2H3 |

InChI Key |

FRNRURMYMBFWLM-UHFFFAOYSA-N |

SMILES |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Canonical SMILES |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Other CAS No. |

13181-10-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Key Features :

- Structure: Contains a 2,4-dinitrophenoxy group attached to a nitro-substituted imidazole ring.

- Applications : Regulates mitochondrial activity and treats diabetes/complications .

- Comparison: Functional Groups: The imidazole core provides aromatic stability and hydrogen-bonding capacity, unlike the imine in the target compound.

- Synthesis : Likely involves alkylation of imidazole derivatives, differing from the simpler imine formation in the target compound.

Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate

Key Features :

- Structure: A 2,4-dinitrophenoxy group connected via a hexyl chain to an epoxide (oxirane) and ester group.

- Applications : Inhibits carnitine palmitoyltransferase-1 (CPT-1) for diabetes treatment .

- Stereoselectivity: Synthesized via Sharpless epoxidation, ensuring high enantiomeric purity . The target compound’s synthesis lacks such stereochemical control in the evidence.

- Reactivity : The epoxide and ester groups offer sites for nucleophilic attack, contrasting with the imine’s electrophilic nature.

N-(2-Chlorobenzyl)-2-(2,4-Dichlorophenoxy)-1-propanamine

Key Features :

- Structure: Dichlorophenoxy group with a chlorobenzyl-amine side chain.

- Applications: No specific applications mentioned, but chlorinated phenoxy compounds often serve as herbicides or antimicrobials.

- Comparison: Electron Effects: Chlorine substituents are less electron-withdrawing than nitro groups, reducing the phenoxy group’s electrophilicity. Basicity: The amine group can participate in hydrogen bonding, unlike the imine’s C=N group, which may form weaker interactions.

- Stability : Amines are generally more hydrolytically stable than imines.

2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide

Key Features :

- Structure: Methyl-substituted phenoxy and phenyl groups with an amide linkage.

- Applications: Not specified, but amides are common in pharmaceuticals (e.g., analgesics).

- Comparison: Functional Group Stability: The amide group resists hydrolysis better than the imine, which is prone to hydrolysis under acidic/basic conditions. Electron Effects: Methyl groups donate electrons, making the phenoxy group less reactive than the nitro-substituted analog.

Azo-Dinitrophenyl Derivatives (e.g., 68391-47-9)

Key Features :

- Structure : Azo (-N=N-) linkage with 2,4-dinitrophenyl groups.

- Applications : Often used as dyes or indicators due to intense coloration .

- Comparison :

- Optical Properties : Azo compounds absorb visible light, whereas the target compound lacks chromophores for such applications.

- Reactivity : Azo groups undergo reductive cleavage, unlike the imine’s electrophilic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.